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Compound of Interest

Compound Name: GSK583

Cat. No.: B607852

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor specificity of GSK583 and
ponatinib, supported by experimental data. The information is intended to assist researchers in
selecting the appropriate tool compound for their studies and to provide context for the
development of next-generation kinase inhibitors.

Executive Summary

GSK583 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2
(RIPK2), a key signaling node in the innate immune system. In contrast, ponatinib is a multi-
targeted kinase inhibitor primarily developed to target the BCR-ABL fusion protein, including
the gatekeeper T315] mutation, which confers resistance to other tyrosine kinase inhibitors in
chronic myeloid leukemia (CML). The stark difference in their selectivity profiles dictates their
distinct biological activities and potential therapeutic applications, as well as their associated
off-target effects.

Data Presentation

Table 1: In Vitro Potency and Selectivity of GSK583 and
Ponatinib
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Parameter GSK583 Ponatinib Reference(s)
Primary Target RIPK2 BCR-ABL [1112]

. 0.37 - 2.0 nM (BCR-
IC50 (Primary Target) 5 nM (RIPK2) [11[3]

ABL, including T315I)

Kinase Selectivity

Highly selective
(profiled against 300

kinases)

Multi-targeted

[1]3]

Known Off-Targets

hERG, CYP3A4

VEGFR, PDGFR,
FGFR, Src, KIT, RET,

and others

[3]4]

Cellular IC50

8 nM (MDP-stimulated
TNFa production in

human monocytes)

Not directly
comparable; potent
inhibition of BCR-ABL

expressing cells

[1]

ble 2:  Ki lectivi il

. Number of
Screening . -
Compound Kinases Key Findings Reference(s)
Method
Screened
Excellent
) selectivity for
Kinase panel i
GSK583 300 RIPK2 with [1][2]
screen o
minimal off-target
inhibition.
] Broad-spectrum
Various
o ) ] kinase inhibitor
Ponatinib (including >440 [5][6]

KINOMEscan)

targeting multiple

kinase families.

Note: The kinase selectivity data for GSK583 and ponatinib were generated in separate studies

and are not from a head-to-head comparison. Therefore, a direct quantitative comparison of the

number of off-targets at a specific concentration is not possible from the available data.
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Experimental Protocols
GSK583: RIPK2 Inhibition Assay (Fluorescence
Polarization)

Objective: To determine the in vitro potency of GSK583 against RIPK2 kinase.
Methodology:

e Reagents: Full-length FLAG-His tagged RIPK2, a fluorescently labeled ATP-competitive
ligand, and GSK583.

e Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NacCl, 10 mM MgClz, 1 mM DTT, and 1 mM
CHAPS.

e Procedure: a. GSK583 is serially diluted in 100% DMSO. b. 100 nL of the compound
dilutions are dispensed into a multiwell plate. c. 5 pL of RIPK2 enzyme solution is added to
each well at twice the final desired concentration and incubated for 10 minutes at room
temperature. d. 5 pL of the fluorescently labeled ligand solution is then added to each well at
twice the final desired concentration. e. The plate is incubated for at least 10 minutes at room
temperature. f. Fluorescence polarization is measured using a suitable plate reader.

o Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a
four-parameter logistic equation.[7]

Ponatinib: Cellular Proliferation Assay (MTS-based)

Objective: To assess the effect of ponatinib on the proliferation of BCR-ABL expressing cells.
Methodology:
e Cell Line: Ba/F3 cells engineered to express BCR-ABL (wild-type or mutants).

e Reagents: Ponatinib, RPMI-1640 medium supplemented with 10% FBS, L-glutamine,
penicillin/streptomycin, and CellTiter 96® AQueous One Solution Cell Proliferation Assay
(MTS).
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e Procedure: a. Ba/F3 cells are seeded into 96-well plates at a density of 4 x 103 cells/well. b.
Ponatinib is added to the wells at various concentrations. c. The plates are incubated for 72
hours at 37°C in a 5% CO: incubator. d. 20 uL of MTS reagent is added to each well. e. The
plates are incubated for an additional 1-4 hours. f. The absorbance at 490 nm is measured
using a microplate reader.

o Data Analysis: The IC50 values are determined by plotting the percentage of cell viability
against the logarithm of the ponatinib concentration and fitting the data to a sigmoidal dose-
response curve.[8]

Signaling Pathway Diagrams
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Caption: GSK583 inhibits the NOD2-RIPK2 signaling pathway.
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Caption: Ponatinib inhibits the BCR-ABL signaling pathway.

Experimental Workflow Diagrams
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Caption: Workflow for GSK583 RIPK2 Inhibition Assay.
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Caption: Workflow for Ponatinib Cellular Proliferation Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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